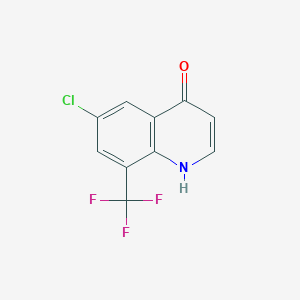
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Descripción general
Descripción
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, also known as 5-chloro-2-fluorophenylethanol, is a chemical compound with a molecular formula of C8H7ClFO. It is a colorless, volatile liquid with a strong, sweet odor. The compound is widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also used in the manufacture of polymers, polyurethanes, and polyesters.
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Flexible Polyethers
Percec and Zuber (1992) synthesized various polyethers, including 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane, resembling the structure of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. These compounds were characterized for their phase transition temperatures and thermodynamic parameters, offering insights into the molecular structure and behavior of such polyethers in different states (Percec & Zuber, 1992).
2. Investigation of Molecular Interactions and Chiral Recognition
Ciavardini et al. (2013) studied the molecular interactions in complexes of 1-aryl-1-ethanol, which includes structures similar to (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. The study provided insights into the chiral discrimination process and the role of specific intermolecular interactions such as CH···π and OH···π in the gas phase (Ciavardini et al., 2013).
3. Novel Synthesis Techniques and Chemical Transformations
Brands et al. (2003) described a novel synthesis technique involving a direct condensation method, which could potentially be applicable to compounds like (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. This research contributes to the understanding of efficient synthetic pathways for similar complex molecules (Brands et al., 2003).
4. Study of Fluorine Substitution in Chemical Compounds
Rondino et al. (2016) investigated the effects of fluorine substitution on 1-phenylethanol compounds, providing valuable insights into how such substitutions, similar to those in (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, influence molecular interactions and properties (Rondino et al., 2016).
5. Application in Colorimetric and Fluorescent Probes
Zhu et al. (2014) developed a cell-permeable long-wavelength fluorophore based on a structure similar to (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. This research underscores the potential application of such compounds in developing highly sensitive probes for environmental and biological applications (Zhu et al., 2014).
Propiedades
IUPAC Name |
(1S)-1-(5-chloro-2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLFRWYYFHKPPT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



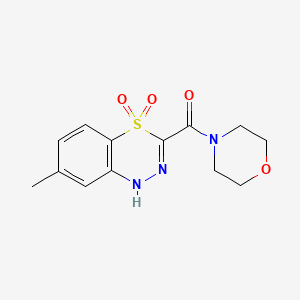
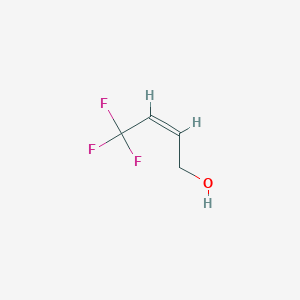
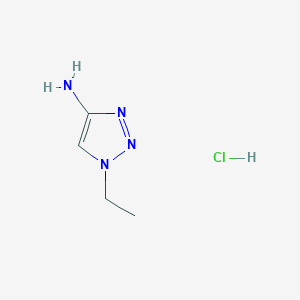
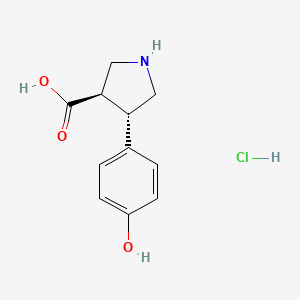
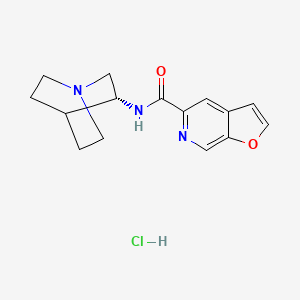
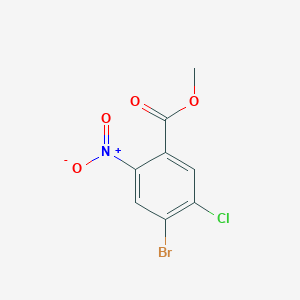
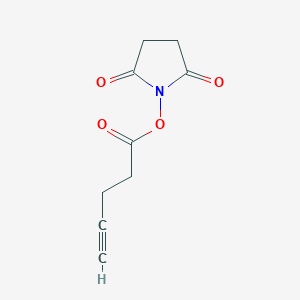
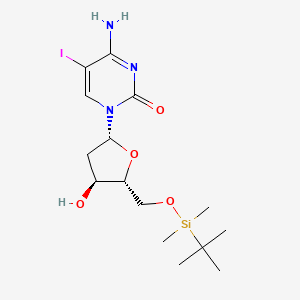
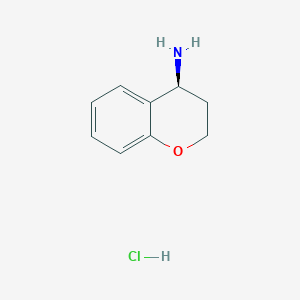
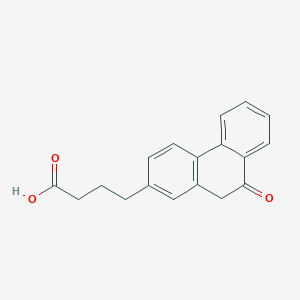
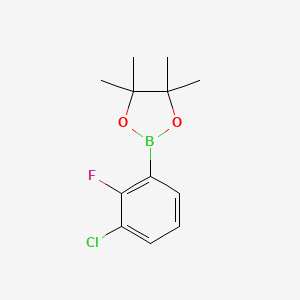
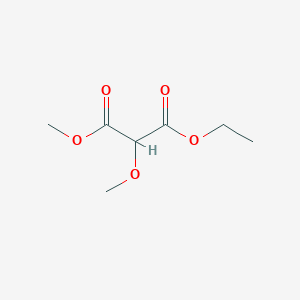
![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)
